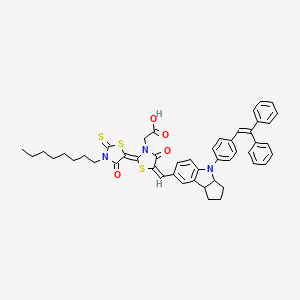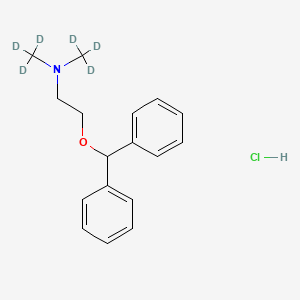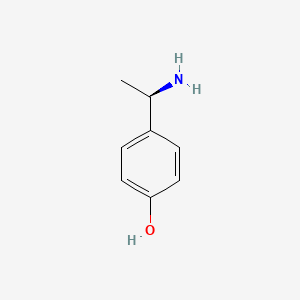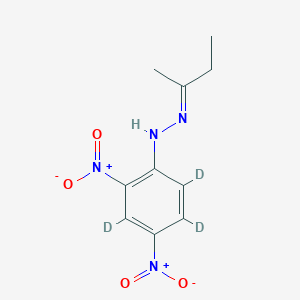
2,6-Dichlorophenol indophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorophenol indophenol (DCPIP, DCIP or DPIP) is a chemical compound used as a redox dye . When oxidized, DCPIP is blue with a maximal absorption at 600 nm; when reduced, DCPIP is colorless . It can be used to measure the rate of photosynthesis and is part of the Hill reagents family .
Molecular Structure Analysis
The molecular formula of this compound is C12H7Cl2NO2 . Its average mass is 268.095 Da and its monoisotopic mass is 266.985382 Da .Chemical Reactions Analysis
This compound (DCPIP) is a qualitative and quantitative redox indicator . Its principle is based on oxidation of carbon source in which electrons are transferred to electron acceptors such as oxygen, nitrate and sulfate .Physical And Chemical Properties Analysis
The chemical formula of this compound is C12H7Cl2NO2 . Its molar mass is 268.09 g·mol −1 . When oxidized, DCPIP is blue with a maximal absorption at 600 nm; when reduced, DCPIP is colorless .Wirkmechanismus
DCPIP exists in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation . Upon reduction, the DCPIP is discolored . Pharmacological experiments suggest that DCPIP may serve as a pro-oxidant chemotherapeutic targeting human cancer cells in an animal model of human melanoma .
Safety and Hazards
2,6-Dichlorophenol indophenol may form combustible dust concentrations in air . It is advised to avoid inhalation and ingestion, contact with eyes, skin and clothing, handling prolonged or repeated exposure, and generation of dusty conditions . It should be stored in a cool place and out of direct sunlight .
Zukünftige Richtungen
Biodegradation capacity studies are important when deciding the correct bioremediation strategy to employ . The use of redox indicator 2,6-Dichlorophenol Indophenol (DCPIP) is a rapid, simple and low cost model for evaluating capability of microorganisms to utilize and/or degrade petroleum hydrocarbons .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2,6-Dichlorophenol indophenol can be achieved through a multistep reaction pathway involving the condensation of 2,6-dichlorophenol with indophenol.", "Starting Materials": [ "2,6-dichlorophenol", "indophenol", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium sulfite", "sodium carbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2,6-dichlorophenol in sodium hydroxide solution and heat the mixture to 60-70°C.", "Step 2: Add indophenol to the mixture and continue heating for 2-3 hours.", "Step 3: Cool the mixture and acidify with hydrochloric acid to pH 1-2.", "Step 4: Add sodium nitrite to the mixture and stir for 10-15 minutes.", "Step 5: Add sodium sulfite to the mixture and stir for 10-15 minutes.", "Step 6: Add sodium carbonate to the mixture until the pH reaches 7-8.", "Step 7: Extract the product with chloroform and wash with water.", "Step 8: Dry the product with anhydrous sodium sulfate.", "Step 9: Recrystallize the product from a suitable solvent such as ethanol or methanol.", "Step 10: Filter and dry the product to obtain 2,6-Dichlorophenol indophenol." ] } | |
| 956-48-6 | |
Molekularformel |
C12H7Cl2NO2 |
Molekulargewicht |
268.1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)
